molecular formula C13H15N3O4 B2445408 N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate CAS No. 1207529-87-0

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate

Número de catálogo: B2445408
Número CAS: 1207529-87-0
Peso molecular: 277.28
Clave InChI: PDMXQCURSULJKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methylamine group

Propiedades

Número CAS

1207529-87-0

Fórmula molecular

C13H15N3O4

Peso molecular

277.28

Nombre IUPAC

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine;oxalic acid

InChI

InChI=1S/C11H13N3.C2H2O4/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3,(H,13,14);(H,3,4)(H,5,6)

Clave InChI

PDMXQCURSULJKQ-UHFFFAOYSA-N

SMILES

CNCC1=CC(=NN1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Solubilidad

not available

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution, where a phenyl halide reacts with the pyrazole ring in the presence of a base.

    Methylation: The methylamine group is introduced through the reaction of the pyrazole derivative with methylamine under controlled conditions.

    Formation of Oxalate Salt: The final step involves the reaction of the N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl group, resulting in hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated pyrazole or phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Medicinal Chemistry
N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly for neurological disorders. Its structural features allow for modifications that can enhance pharmacological activity. Research has indicated that derivatives of this compound exhibit significant anti-inflammatory and anticancer properties, making it a candidate for further drug development.

Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex heterocyclic systems. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the creation of diverse derivatives with tailored functionalities.

Biological Studies
Studies have demonstrated the compound's potential in biological applications, particularly in evaluating the activity of pyrazole derivatives. Research has shown its efficacy against certain cancer cell lines and its role in modulating inflammatory pathways, indicating its therapeutic potential.

Industrial Applications
In industry, N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is utilized in the development of new materials and catalysts. Its unique chemical properties allow it to be incorporated into various formulations aimed at enhancing material performance.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of several pyrazole derivatives, including N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate. Results indicated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Properties
Another research focused on the anticancer effects of this compound against specific cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential application in cancer therapy.

Mecanismo De Acción

The mechanism of action of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The methylamine group can form ionic interactions, enhancing the compound’s affinity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with potential anticancer activity.

Uniqueness

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal applications.

Actividad Biológica

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate (CAS No. 1207529-87-0) is a heterocyclic compound characterized by its unique pyrazole ring structure, which is substituted with a phenyl group and a methylamine group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

PropertyValue
Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
IUPAC Name N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine; oxalic acid
InChI Key PDMXQCURSULJKQ-UHFFFAOYSA-N
SMILES CNCC1=CC(=NN1)C2=CC=CC=C2.C(=O)(C(=O)O)O

The biological activity of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the methylamine group enhances ionic interactions, increasing the compound's affinity for its biological targets.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. Studies focusing on similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes associated with inflammation . This suggests that N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate may possess comparable anti-inflammatory properties, warranting further investigation.

Anticancer Activity

The anticancer potential of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate has been explored in various studies. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, structural analogs have demonstrated efficacy against specific cancer types by targeting cellular pathways involved in cell proliferation and survival .

Case Study 1: In Vivo Pharmacodynamics

A study investigated the pharmacodynamics of substituted pyrazole compounds, including derivatives of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate, in rat models. The results indicated that these compounds could effectively modulate calcium-sensing receptor activity, which is crucial for maintaining calcium homeostasis and influencing cancer cell proliferation .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrazole derivatives to determine the influence of structural modifications on biological activity. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced the compounds' efficacy as calcimimetics, suggesting a potential pathway for developing new therapeutic agents based on N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate .

Comparison with Similar Compounds

Compound NameBiological Activity
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazineDipeptidyl peptidase 4 inhibitor
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenylpyrazoleAnticancer activity

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate stands out due to its specific substitution pattern that imparts distinct chemical and biological properties. Its unique combination of functional groups enhances solubility and reactivity, making it a valuable intermediate in both synthetic and medicinal applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate?

  • Methodology : Synthesis typically involves pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones, followed by N-methylation and subsequent salt formation with oxalic acid. Key steps include:

  • Cyclocondensation : Use of hydrazine hydrate with substituted diketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • N-Methylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
  • Salt Formation : Treatment with oxalic acid in ethanol to precipitate the oxalate salt .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for structure refinement. The oxalate counterion stabilizes the crystal lattice via hydrogen bonding with the amine group .
  • Spectroscopy :

  • FTIR : Confirm presence of N–H (≈3300 cm⁻¹), C=N (≈1600 cm⁻¹), and C–O (oxalate, ≈1700 cm⁻¹) .
  • NMR : Look for pyrazole C–H protons (δ 6.5–7.5 ppm) and N-methyl singlet (δ 2.8–3.2 ppm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length anomalies) be resolved during structure refinement?

  • Approach : Use SHELXL’s restraints for anisotropic displacement parameters and leverage the Hirshfeld surface analysis to identify intermolecular interactions that may distort bond lengths. Cross-validate with DFT-optimized geometries (B3LYP/6-311++G** basis set) .
  • Case Study : In a related pyrazole-oxalate structure, discrepancies in C–N bond lengths (1.32–1.38 Å vs. DFT-predicted 1.35 Å) were resolved by adjusting thermal ellipsoid parameters in SHELXL .

Q. What strategies mitigate low yield in the final oxalate salt formation?

  • Optimization :

  • pH Control : Maintain pH 3–4 during salt formation to favor protonation of the amine without oxalic acid decomposition .
  • Solvent Screening : Use ethanol/water (70:30 v/v) for higher solubility of intermediates and improved crystallization .
    • Troubleshooting : If yields remain low, consider alternative counterions (e.g., hydrochloride) to test solubility trends .

Q. How can molecular docking predict the biological activity of this compound?

  • Protocol :

  • Target Selection : Prioritize receptors with known pyrazole affinity (e.g., serotonin 5-HT₆ or COX-2).
  • Docking Software : Use AutoDock Vina with PyRx GUI. Set grid boxes to encompass active sites (e.g., COX-2: 25 ų box centered on catalytic tyrosine) .
  • Validation : Compare binding energies (ΔG) with reference ligands (e.g., Celecoxib for COX-2). A ΔG ≤ −8 kcal/mol suggests strong binding .

Q. What analytical methods resolve conflicting spectral data (e.g., overlapping NMR peaks)?

  • Advanced Techniques :

  • 2D NMR : HSQC and HMBC to assign ambiguous protons/carbons, particularly in crowded aromatic regions (δ 7.0–8.0 ppm) .
  • DOSY NMR : Differentiate between oxalate salt and free base forms based on diffusion coefficients .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental logP values?

  • Root Cause : Differences may arise from solvent effects (e.g., octanol/water vs. DFT implicit solvation models).
  • Resolution :

  • Experimental logP : Measure via shake-flask method (HPLC quantification).
  • Computational Adjustment : Apply correction factors for solvation entropy in software like ALOGPS .

Q. Why do biological assay results vary across similar pyrazole derivatives?

  • Hypothesis : Subtle structural changes (e.g., fluorine substitution on phenyl rings) alter pharmacokinetics.
  • Testing :

  • SAR Study : Synthesize analogs with halogen substitutions (F, Cl) at the 3-phenyl position and compare IC₅₀ values in enzyme inhibition assays .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation differences .

Methodological Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • Docking : AutoDock Vina, GOLD .
  • Spectroscopy : Bruker Avance III HD (600 MHz NMR), Agilent 6545 Q-TOF (HRMS) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.